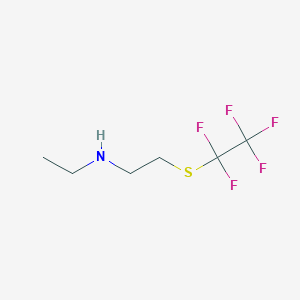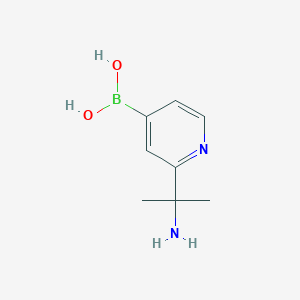![molecular formula C7H5IN2O2 B11758075 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)
4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione: is a heterocyclic compound that contains both iodine and nitrogen atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Madelung Synthesis: This method involves the cyclization of N-aryl amides using strong bases such as sodium hydride or potassium tert-butoxide.
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles, which can be further modified to produce pyrrolopyridines.
Industrial Production Methods: Industrial production of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Major Products Formed:
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives such as pyrrolopyridine N-oxides.
Reduction: Reduced derivatives such as dihydropyrrolopyridines.
Scientific Research Applications
Chemistry: 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting various biological pathways .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They are explored for their ability to inhibit specific enzymes or receptors involved in disease processes .
Industry: The compound is used in the development of new materials with specific properties, such as electronic or optical materials. It is also used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound without the iodine substitution, used in similar applications.
5-Iodo-1H-pyrrolo[2,3-b]pyridine: Another iodinated derivative with different substitution patterns, leading to variations in biological activity.
7-Azaindole: A structurally related compound with nitrogen substitution, used in medicinal chemistry.
Uniqueness: 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions and its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C7H5IN2O2 |
|---|---|
Molecular Weight |
276.03 g/mol |
IUPAC Name |
4-iodo-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5IN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12) |
InChI Key |
BOEWNSKGNRQGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)NC(=O)C=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


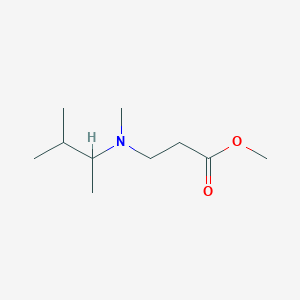

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
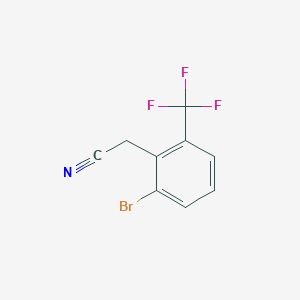
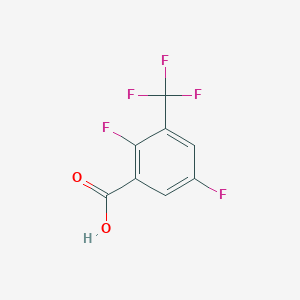

![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
